N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a phenylpropyl chain, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or strong acids/bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the sulfonamide group can yield an amine.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylpropyl chain and methoxy groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide: Similar structure but with an amide group instead of a sulfonamide.
2-Hydroxy-N-(3-phenylpropyl)benzamide: Lacks the methoxy groups and sulfonamide group.
N-(2-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide: Similar sulfonamide group but different aromatic substitution.
Uniqueness
N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy groups and a sulfonamide group, which can confer distinct chemical and biological properties. These features may enhance its solubility, stability, and binding interactions compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-22-15-8-9-16(23-2)17(11-15)24(20,21)18-12-14(19)10-13-6-4-3-5-7-13/h3-9,11,14,18-19H,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYXSZQCKIDJKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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